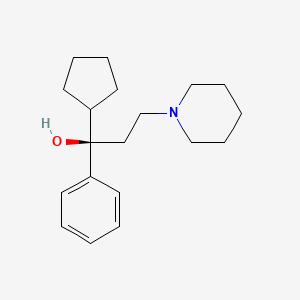

(R)-Cycrimine

Description

Historical Context of Anticholinergic Agents in Research

The investigation of anticholinergic agents has a long history, originating from the use of naturally occurring substances. verywellmind.commedlink.com Plants containing atropine, such as deadly nightshade, were used for centuries for their medicinal and toxic properties. verywellmind.commedlink.com In the late 19th century, anticholinergic drugs were recognized for their effectiveness in treating Parkinson's disease, which spurred the development of synthetic anticholinergic agents. nih.govcambridge.org This era of research led to a deeper understanding of the cholinergic system, including the identification of nicotinic and muscarinic acetylcholine (B1216132) receptors. nih.gov

Cycrimine (B1669530), as a synthetic central anticholinergic, emerged from this period of discovery. ebi.ac.ukwikipedia.org It was developed to reduce the levels of acetylcholine in the brain, aiming to restore the balance with dopamine (B1211576), a key neurotransmitter depleted in Parkinson's disease. ncats.iodrugbank.com The primary mechanism of action for cycrimine is the blockade of the muscarinic acetylcholine receptor M1. ebi.ac.ukwikipedia.orgncats.io

Academic Significance of (R)-Cycrimine and its Stereoisomers

The academic significance of this compound lies in its stereoselectivity, a phenomenon where the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Research has demonstrated that the (R)-enantiomer of Cycrimine exhibits significantly higher affinity for muscarinic receptors compared to its (S)-enantiomer. researchgate.net This stereoselectivity is a crucial aspect of study, as it helps researchers understand the specific interactions between a drug molecule and its receptor target.

Studies have shown that the (R)-enantiomers of related anticholinergic compounds, such as trihexyphenidyl, also display considerably higher affinities for muscarinic receptors (m1-m5) than their (S)-isomers. researchgate.net This difference in binding affinity between enantiomers, known as the stereoselectivity ratio, is often lowest at the m2 receptor subtype, suggesting less stringent structural requirements for binding at this particular receptor. researchgate.net The high affinity of (R)-trihexyphenidyl for m1 and m4 receptors further highlights the importance of stereochemistry in determining receptor subtype selectivity. researchgate.net

The study of this compound and its counterparts provides valuable insights into the pharmacodynamics of anticholinergic drugs and the structural requirements for potent muscarinic receptor antagonism. This knowledge is instrumental in the design of more selective and effective therapeutic agents.

Research Paradigms and Challenges in Studying this compound

The study of this compound involves a variety of research paradigms, each with its own set of challenges. A fundamental aspect of this research is the synthesis of the pure (R)-enantiomer. The resolution of racemic mixtures of cycrimine is a key step, often achieved through techniques like the use of chiral resolving agents such as O,O'-dibenzoyltartaric acid. researchgate.net Ensuring the enantiomeric purity of the resulting compound is critical for accurate pharmacological evaluation. researchgate.net

Key Research Techniques:

Radioligand Binding Assays: These are essential for determining the affinity of this compound for different muscarinic receptor subtypes. researchgate.net These experiments typically involve using a radioactively labeled ligand that competes with this compound for binding to the receptors. researchgate.net

X-ray Crystallography: This technique can be used to determine the absolute configuration of the chiral center in this compound and its analogs, providing a definitive structural understanding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the synthesized compounds and can also be employed with chiral solvating agents to determine enantiomeric purity. researchgate.net

Chromatographic Methods: Techniques like capillary gas chromatography and liquid chromatography-mass spectrometry are used for the sensitive detection and quantification of cycrimine and its enantiomers in biological fluids. ebi.ac.ukresearchgate.net

A significant challenge in this field is the development of analytical methods that can distinguish between the enantiomers of cycrimine in biological samples. researchgate.net This is crucial for pharmacokinetic and pharmacodynamic studies that aim to understand the absorption, distribution, metabolism, and excretion of the individual enantiomers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

184488-58-2 |

|---|---|

Molecular Formula |

C19H29NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(1R)-1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2/t19-/m0/s1 |

InChI Key |

SWRUZBWLEWHWRI-IBGZPJMESA-N |

Isomeric SMILES |

C1CCN(CC1)CC[C@@](C2CCCC2)(C3=CC=CC=C3)O |

Canonical SMILES |

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Stereoselective Synthesis and Chemical Methodology

Asymmetric Synthesis of (R)-Cycrimine

The asymmetric synthesis of this compound, 1-phenyl-1-cyclopentyl-3-(piperidin-1-yl)propan-1-ol, necessitates precise control over the formation of the chiral center at the tertiary alcohol. Methodologies to achieve this enantioselectivity primarily revolve around the use of chiral auxiliaries and catalytic systems.

Chiral Auxiliaries and Catalysis in Enantioselective Routes

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. eurekaselect.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While specific applications of chiral auxiliaries in the direct synthesis of this compound are not extensively detailed in publicly available literature, the principles can be applied. For instance, a prochiral precursor to Cycrimine (B1669530) could be coupled with a chiral auxiliary, such as a derivative of pseudoephedrine or a chiral oxazolidinone, to guide the stereoselective addition of a nucleophile to a carbonyl group. eurekaselect.com

Catalytic asymmetric synthesis offers a more atom-economical approach. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral tertiary alcohols like this compound, this could involve the asymmetric addition of an organometallic reagent to a ketone precursor in the presence of a chiral ligand. While a specific catalytic system for this compound is not prominently documented, related transformations provide a blueprint. For example, the catalytic asymmetric addition of organozinc reagents to ketones in the presence of chiral amino alcohols or other ligands has been shown to be effective in generating chiral tertiary alcohols with high enantiomeric excess.

Stereochemical Control Strategies in this compound Synthesis

Achieving a high degree of stereochemical control is paramount in the synthesis of this compound. Beyond the use of chiral auxiliaries and catalysts, other strategies can be employed. One common method for obtaining enantiomerically pure compounds is chiral resolution . wikipedia.org This involves the separation of a racemic mixture of Cycrimine into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. wikipedia.org The resulting diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomer. Chiral chromatography is another powerful technique for separating enantiomers. nih.gov

Retrosynthetic Analysis and Novel Synthetic Pathways for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". nih.gov

Disconnection Approaches in this compound Synthesis

A logical retrosynthetic analysis of this compound (a γ-amino alcohol) would involve a primary disconnection at the C-N bond of the piperidine (B6355638) ring, leading to a precursor with a leaving group at the γ-position and piperidine. A further key disconnection would be at the C-C bond between the α-carbon and the β-carbon of the propanol (B110389) chain. This leads to a phenylcyclopentyl ketone and a two-carbon synthon that can introduce the amino group.

Alternatively, a disconnection can be made at the bond between the phenyl ring and the cyclopentyl ring and the chiral carbon, though this is a less common strategy for this type of molecule. The most logical disconnection, however, is at the bond formed during the key stereocenter-forming step, which is the addition to the carbonyl group of a phenylcyclopentyl ketone precursor. This retrosynthetic approach is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-N (piperidine), Cα-Cβ | Phenylcyclopentyl ketone, Piperidine, Two-carbon synthon with a leaving group |

This retrosynthetic strategy identifies phenylcyclopentyl ketone as a key intermediate for the asymmetric synthesis of this compound.

Derivatization and Analog Synthesis of Cycrimine for Research

The synthesis of derivatives and analogs of Cycrimine is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. By systematically modifying different parts of the Cycrimine molecule, researchers can identify key structural features responsible for its pharmacological effects.

Design Principles for Cycrimine Analogs

The design of analogs based on the this compound scaffold is guided by established principles of medicinal chemistry for muscarinic antagonists. The primary goal is to modulate potency, receptor subtype selectivity, and pharmacokinetic properties by systematically altering the core molecular structure.

Key design strategies focus on three main regions of the molecule:

The Hydroxylated Quaternary Carbon Center: The core of Cycrimine's activity lies in the 1-phenyl-1-cyclopentyl-1-propanol moiety. The phenyl and cyclopentyl groups are considered critical hydrophobic regions that interact with the receptor binding site. A primary design principle involves modifying these bulky groups. For instance, replacing the cyclopentyl group with other cycloalkyl rings (such as cyclobutyl or cyclohexyl) can probe the spatial tolerance of the receptor's hydrophobic pocket. The size and conformation of these rings are expected to influence the compound's affinity and selectivity.

The Tertiary Amino Group: The piperidine ring is a key feature, as the nitrogen atom is protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors. Design principles for this region involve altering the steric bulk and basicity of the amine. This can be achieved by replacing the piperidine with other cyclic amines (like pyrrolidine (B122466) or morpholine) or with acyclic dialkylamino groups. Such modifications can impact the compound's affinity, selectivity, and its ability to cross the blood-brain barrier.

The Propyl Linker: The three-carbon chain connecting the hydroxylated center and the amino group acts as a spacer. Its length and flexibility are important for orienting the key functional groups correctly within the receptor binding site. While less commonly modified, analogs could be designed with shorter or longer chains to investigate the optimal distance for receptor interaction.

Exploration of Structure-Activity Relationships (SAR) in Cycrimine Derivatives

The systematic modification of the Cycrimine structure has led to a clearer understanding of the relationship between its chemical features and its anticholinergic activity. Early research into a series of 1-phenyl-1-cycloalkyl-3-piperidino-1-propanols provided foundational data on this topic. The anticholinergic potency is typically measured by the ability of the compound to inhibit the spasmodic effects of acetylcholine (B1216132) on smooth muscle, often expressed as an ED50 value (the effective dose for 50% of the maximal response).

A key finding is that the nature of the cycloalkyl group attached to the hydroxyl-bearing carbon significantly influences potency. The data shows a clear trend in how the size of this ring affects anticholinergic activity.

| Compound Name | Cycloalkyl Group | Anticholinergic Activity (ED50, mg/kg) |

|---|---|---|

| 1-Phenyl-1-cyclobutyl-3-piperidino-1-propanol | Cyclobutyl | 0.75 |

| Cycrimine (1-Phenyl-1-cyclopentyl-3-piperidino-1-propanol) | Cyclopentyl | 0.50 |

| 1-Phenyl-1-cyclohexyl-3-piperidino-1-propanol | Cyclohexyl | 0.30 |

The data indicates that increasing the size of the cycloalkyl ring from cyclobutyl to cyclohexyl leads to a progressive increase in anticholinergic potency. The cyclohexyl derivative is the most potent in this series, being approximately 2.5 times more active than the cyclobutyl analog and 1.6 times more active than Cycrimine itself. This suggests that a larger, more conformationally flexible hydrophobic group is better accommodated by the muscarinic receptor's binding site, leading to a stronger interaction and greater antagonistic effect.

These findings underscore the importance of the hydrophobic substituents at the carbinol center for the anticholinergic activity of this class of compounds. The phenyl group, in combination with a cycloalkyl ring, appears to be a critical pharmacophore, and fine-tuning the size and shape of the cycloalkyl moiety is a key strategy for modulating potency.

Molecular Pharmacology and Receptor Interactions

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

While (R)-Cycrimine is known to interact with muscarinic receptors, a detailed quantitative and mechanistic understanding is hampered by a lack of specific research data.

Specificity and Selectivity Towards M1 Muscarinic Receptors

This compound is classified as an antagonist of the M1 muscarinic acetylcholine receptor. However, comprehensive studies detailing its binding affinity (Ki values) across the full spectrum of muscarinic receptor subtypes (M1-M5) are not available in the current body of scientific literature. This absence of comparative data prevents a thorough analysis of its receptor specificity and selectivity profile relative to other mAChR subtypes.

Ligand-Receptor Binding Kinetics and Thermodynamics

There is no available research detailing the ligand-receptor binding kinetics (including association, kon, and dissociation, koff, rates) or the thermodynamic profile (Gibbs free energy ΔG, enthalpy ΔH, and entropy ΔS) of this compound's interaction with muscarinic receptors. Such data is crucial for understanding the molecular forces driving the binding event and the temporal dynamics of receptor occupancy.

Allosteric Modulation Studies of mAChRs by this compound

Current literature consistently categorizes Cycrimine (B1669530) and its enantiomers as competitive, orthosteric antagonists, meaning they bind directly to the acetylcholine binding site on the receptor. There are no published studies investigating this compound for any potential allosteric modulatory effects on muscarinic acetylcholine receptors. Therefore, its role as a positive or negative allosteric modulator has not been explored.

Exploration of Other Potential Molecular Targets

Investigations into the activity of this compound at other significant molecular targets, such as ion channels and transporter proteins, have not been reported.

Ion Channel Modulation, e.g., Influenza A M2 Ion Channel

No scientific studies have been published that examine the potential for this compound to modulate the activity of any ion channels, including the Influenza A M2 proton channel or others involved in neuronal and physiological processes.

Transporter Protein Interactions

The interaction of this compound with membrane transporter proteins, which are critical for the absorption, distribution, metabolism, and excretion (ADME) of many pharmacological agents, has not been documented. There is no data available to suggest whether this compound acts as a substrate or inhibitor for key drug transporters such as those from the ATP-binding cassette (ABC) or Solute Carrier (SLC) superfamilies.

Enzyme Kinetics Studies with this compound

Information regarding enzyme kinetics studies specifically for this compound is not available in the reviewed scientific literature.

Receptor Target Identification and Validation Methodologies

Methodologies for receptor target identification and validation are established in the field of pharmacology. princeton.edunih.gov However, the application of these techniques specifically to "this compound" and the corresponding findings have not been documented in the available research.

In Vitro Approaches for Target Validation

While various in vitro approaches are utilized for target validation in drug discovery, there is no specific information detailing the use of these methods to validate the targets of this compound.

Genetic and Pharmacological Validation Techniques

Specific genetic and pharmacological validation techniques have not been described in the context of identifying and confirming the molecular targets of this compound.

Advanced Functional Genomics for Target Discovery

There is no evidence in the available literature of advanced functional genomics techniques being employed for the discovery of molecular targets for this compound.

Preclinical Pharmacological and Neurochemical Research

In Vitro Pharmacological Characterization

In vitro research has been fundamental in identifying the specific cellular and molecular targets of (R)-Cycrimine.

Cellular Responses Mediated by this compound

The binding of this compound to its receptors initiates a series of cellular responses. As an antagonist, it blocks the typical downstream signaling pathways that would otherwise be activated by the receptor's natural ligand. For instance, at the M1 muscarinic acetylcholine (B1216132) receptor, this compound inhibits the G-protein-mediated cascade that leads to the breakdown of phosphoinositides and the mobilization of intracellular calcium. hmdb.cainnoprot.com This blockade of the primary signal transduction pathway is a key aspect of its cellular mechanism of action. hmdb.ca

Neurotransmitter System Interactions in Cellular Models

Extensive in vitro studies have confirmed that this compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. medchemexpress.comwikipedia.org In competitive radioligand binding assays using cloned human muscarinic receptor subtypes (M1-M5), this compound demonstrated a significantly higher affinity for the M1 receptor compared to the M2, M3, M4, and M5 subtypes. researchgate.net This selectivity is a defining characteristic of its pharmacological profile. The (R)-enantiomer has been shown to have a much higher affinity for all muscarinic receptor subtypes compared to its (S)-antipode. researchgate.net All carbon, silicon, and germanium analogs of this compound have been found to act as competitive antagonists at all five muscarinic receptor subtypes. researchgate.net

| Receptor Subtype | Affinity of this compound |

| M1 | High |

| M2 | Low |

| M3 | Moderate |

| M4 | Moderate |

| M5 | Moderate |

Table 1: Relative affinity of this compound for human muscarinic receptor subtypes. Data synthesized from binding studies. researchgate.net

High-Throughput Screening (HTS) Assay Development

High-throughput screening (HTS) is a critical tool in drug discovery for identifying new compounds with specific biological activities. wikipedia.orgbmglabtech.com The development of HTS assays for M1 muscarinic receptor antagonists would typically involve cell-based or biochemical assays designed to measure the inhibition of M1 receptor function in the presence of test compounds. labmanager.com These assays often utilize fluorescence or luminescence readouts to detect changes in intracellular signaling, such as calcium mobilization, in response to receptor activation. innoprot.comlabmanager.com A robotic system can then be used to test thousands of compounds rapidly. wikipedia.org While specific HTS campaigns solely focused on discovering this compound are not detailed in the literature, the principles of HTS are fundamental to identifying selective ligands for targets like the M1 receptor. nih.gov

Preclinical Animal Model Studies on this compound Mechanisms

To understand the physiological effects of this compound, researchers have utilized various preclinical animal models, which are essential for evaluating potential therapeutic applications. frontiersin.orgnih.gov

Pharmacodynamic Effects in Disease Models

The pharmacodynamic properties of this compound have been examined in animal models of neurological disorders where the cholinergic system is implicated, such as Parkinson's disease. nih.gov As an M1 antagonist, this compound is intended to reduce the effects of acetylcholine, thereby helping to restore the balance with dopamine (B1211576) in the brain. hmdb.ca The interaction between the dopaminergic and cholinergic systems is complex and crucial for motor control. nih.gov Studies in animal models have demonstrated that modulating muscarinic receptors can influence motor function, providing a basis for the investigation of compounds like this compound in movement disorders. nih.gov

Neurochemical Alterations in Specific Brain Regions

Preclinical studies have investigated the impact of muscarinic antagonists on neurochemical levels in various brain regions. nih.gov While direct studies on the neurochemical alterations caused by this compound are not extensively detailed, research on related compounds and the known function of M1 receptors suggest that it would likely influence acetylcholine and dopamine levels in areas such as the striatum, prefrontal cortex, and hippocampus. nih.govnih.gov The antagonism of M1 autoreceptors, for instance, would be expected to increase acetylcholine release in these regions. Furthermore, due to the intricate interplay between acetylcholine and dopamine, changes in the activity of one system can lead to compensatory alterations in the other. nih.gov

| Brain Region | Potential Neurochemical Alteration by M1 Antagonism |

| Striatum | Modulation of Dopamine and Acetylcholine release |

| Prefrontal Cortex | Modulation of Dopamine and Acetylcholine release |

| Hippocampus | Modulation of Acetylcholine release |

Table 2: Hypothesized neurochemical alterations by this compound in key brain regions based on known M1 receptor function.

Biochemical Pathways and Cellular Effects

Modulation of Intracellular Signaling Pathways

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). ebi.ac.ukwikipedia.org Research on silicon and germanium analogs of cycrimine (B1669530) has demonstrated that the (R)-enantiomers consistently exhibit higher binding affinities for all five muscarinic receptor subtypes (M1-M5) compared to their corresponding (S)-enantiomers. researchgate.net This stereoselectivity is most pronounced at M1, M3, M4, and M5 receptors. researchgate.net

The antagonism of these receptors directly modulates distinct intracellular signaling cascades. Muscarinic receptors are G protein-coupled receptors (GPCRs) that link to different effector systems. sigmaaldrich.comidrblab.net

M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. sigmaaldrich.com Their activation stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By antagonizing these receptors, this compound inhibits this signaling pathway, preventing the downstream cellular responses mediated by IP3 and DAG. sigmaaldrich.comidrblab.net

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. sigmaaldrich.com Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. sigmaaldrich.comscielo.org They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and inhibiting neurotransmitter release. sigmaaldrich.com As an antagonist, this compound blocks these inhibitory effects, thereby preventing the decrease in cAMP and the hyperpolarization caused by acetylcholine at these receptors.

The table below summarizes the key signaling pathways associated with the muscarinic receptors targeted by this compound.

| Receptor Subtype | G-Protein Coupling | Primary Effector System | Key Second Messengers | Cellular Response to Antagonism |

| M1 | Gq/11 | Phospholipase C | IP3, DAG, Ca2+ | Inhibition of phosphoinositide turnover. idrblab.net |

| M2 | Gi/o | Adenylyl Cyclase (Inhibition) | cAMP (decreased) | Prevention of adenylyl cyclase inhibition. sigmaaldrich.com |

| M3 | Gq/11 | Phospholipase C | IP3, DAG, Ca2+ | Inhibition of phosphoinositide turnover. |

| M4 | Gi/o | Adenylyl Cyclase (Inhibition) | cAMP (decreased) | Prevention of adenylyl cyclase inhibition. sigmaaldrich.com |

| M5 | Gq/11 | Phospholipase C | IP3, DAG, Ca2+ | Inhibition of phosphoinositide turnover. sigmaaldrich.com |

Interplay with Dopaminergic Systems in Preclinical Contexts

The therapeutic effects of cycrimine in Parkinson's disease are predicated on the intricate and oppositional relationship between acetylcholine and dopamine in the striatum. drugbank.comnih.gov In a healthy state, these neurotransmitter systems are in balance; however, in Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system. drugbank.com this compound, as a central anticholinergic, acts to restore this balance. medchemexpress.comdrugbank.com

Preclinical research highlights several levels of this interaction:

Receptor Co-localization: Cholinergic interneurons in the striatum express dopamine D2 receptors, while dopaminergic neurons from the substantia nigra express muscarinic receptors. nih.gov This anatomical arrangement provides the substrate for direct mutual regulation.

Modulation of Dopamine Release: Acetylcholine, acting on muscarinic receptors on dopaminergic terminals, can inhibit dopamine release. By blocking these receptors, this compound disinhibits the dopaminergic neurons, which can lead to an increase in dopamine release. nih.gov This mechanism is a cornerstone of a hierarchical model where a cessation of acetylcholine release triggers an increase in dopamine release, crucial for refining motor movements. nih.gov

Downstream Signaling: The signaling pathways of dopamine and muscarinic receptors converge and interact. For example, D1-like dopamine receptors stimulate adenylyl cyclase (increasing cAMP), while M2/M4 muscarinic receptors are inhibitory. scielo.orgnih.gov Conversely, D2-like dopamine receptors are inhibitory, similar to M2/M4 receptors. scielo.org The net effect on a neuron depends on the specific combination of receptors expressed and activated.

The following table outlines the key preclinical findings regarding the interaction between cholinergic antagonists like this compound and the dopaminergic system.

| Interaction Type | Mechanism | Preclinical Evidence | Implication of this compound |

| Neurotransmitter Balance | Restores the functional equilibrium between acetylcholine and dopamine in the striatum. | Used in Parkinson's disease to counteract dopamine deficiency. drugbank.comslideshare.net | Reduces cholinergic overactivity, alleviating motor symptoms. |

| Dopamine Release | Blocks inhibitory presynaptic muscarinic receptors on dopaminergic neurons. | An increase in dopamine release is activated by stopping acetylcholine release in the striatum. nih.gov | Potentially enhances or facilitates dopamine release. |

| Locomotor Activity | Modulates activity in brain regions like the nucleus accumbens and striatum. | Antagonism of NMDA receptors increases locomotor activity via enhanced dopaminergic transmission, modeling psychotic symptoms. mdpi.com | Expected to modulate dopamine-driven behaviors. |

Bio-conjugation Strategies for Research Probes

The development of chemical probes is essential for elucidating the biological function of proteins and for drug discovery. nih.govnih.gov While specific bio-conjugated derivatives of this compound are not described in the reviewed literature, established chemical biology strategies can be applied to create such tools. mskcc.org A research probe based on this compound would leverage its high, stereoselective affinity for muscarinic receptors to enable target identification, validation, and imaging. researchgate.net

Conceptual Strategies for Probe Development:

Synthesis of Functionalized Analogs: The first step involves the synthetic modification of the this compound scaffold to introduce a functional handle for conjugation, without abolishing its affinity for muscarinic receptors. Synthetic routes developed for cycrimine analogs demonstrate that the molecule can be modified. researchgate.netpopline.org A linker could potentially be attached to the piperidine (B6355638) nitrogen or the cyclopentyl ring, positions that may be less critical for receptor binding.

Activity-Based Protein Profiling (ABPP) Probes: An this compound analog could be conjugated to a reporter tag (like a fluorophore, e.g., FITC) and/or a biotin (B1667282) tag for affinity purification. mskcc.org Such a probe could be used in competitive binding assays to screen for new ligands or to visualize receptor distribution in cells and tissues via fluorescence microscopy. qub.ac.uk

Photo-affinity Labels: To covalently label the binding site of muscarinic receptors, a photo-reactive group (e.g., an azide (B81097) or benzophenone) could be incorporated into the this compound structure. Upon UV irradiation, this group would form a covalent bond with nearby amino acid residues in the receptor's binding pocket, allowing for subsequent identification of the labeled protein or peptide fragments by mass spectrometry.

The creation of these probes would build upon the known pharmacology of this compound, transforming a well-characterized antagonist into a versatile tool for deepening the understanding of the cholinergic system. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Stereoisomer Separation

Chromatographic techniques are fundamental in separating the enantiomers of chiral drugs like Cycrimine (B1669530), ensuring the therapeutic efficacy and safety of the desired (R)-enantiomer. americanpharmaceuticalreview.com The separation of enantiomers is critical as they can exhibit different pharmacological and toxicological profiles. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds. nih.govijprajournal.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral molecules.

In the context of (R)-Cycrimine analysis, a typical chiral HPLC method would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The mobile phase, often a mixture of alkanes like hexane and an alcohol modifier such as isopropanol, carries the sample through the column containing the CSP. The differential interaction between the (R)- and (S)-enantiomers with the stationary phase allows for their resolution. Detection is commonly achieved using a UV detector, as the phenyl group in Cycrimine absorbs UV light. The development of such methods is essential for quality control, ensuring the enantiomeric purity of the active pharmaceutical ingredient. americanpharmaceuticalreview.com

Table 1: Illustrative Chiral HPLC Parameters for Cycrimine Enantiomer Separation

| Parameter | Value |

|---|---|

| Column | Chiral Polysaccharide-based CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (S)-Cycrimine | ~ 8.5 min |

| Retention Time this compound | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. libretexts.org For chiral analysis of compounds like Cycrimine, which may not be sufficiently volatile, a derivatization step is often required to increase volatility and thermal stability. mdpi.com This involves reacting the molecule with a derivatizing agent to form a less polar and more volatile derivative.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a chiral stationary phase. tesisenred.net Separation occurs based on the differential interactions of the enantiomeric derivatives with the CSP. GC can be coupled with various selective detectors. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity. For greater specificity and structural information, a Mass Spectrometer (MS) is the detector of choice, a combination known as GC-MS. frontiersin.orgresearchgate.net GC-MS allows for the unequivocal identification of the enantiomers based on both their retention time and mass spectrum. nih.gov

Table 2: Representative GC-MS Conditions for Chiral Analysis of Derivatized Cycrimine

| Parameter | Condition |

|---|---|

| Column | Chiral Cyclodextrin-based Capillary Column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C hold for 1 min, ramp to 250 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com For the separation of neutral chiral compounds or enantiomers with identical charge-to-size ratios, a chiral selector must be added to the background electrolyte (BGE). mdpi.comgtfch.org Cyclodextrins are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to different migration times. nih.gov

CE offers several advantages for enantiomeric purity assessment, including high separation efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com The technique is particularly well-suited for determining the presence of a small amount of the undesired enantiomer (the distomer) in a sample of the pure, desired enantiomer (the eutomer). mdpi.com Validation of a chiral CE method typically involves assessing parameters such as linearity, precision, accuracy, and the limit of quantification (LOQ) for the impurity enantiomer. mdpi.com

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used in pharmaceutical research for its high sensitivity and specificity, providing detailed molecular information. nih.gov When coupled with chromatographic techniques like LC or GC, it becomes a powerful platform for identifying and quantifying compounds in complex mixtures. nih.gov

The identification and characterization of impurities are critical aspects of pharmaceutical development to ensure the safety and quality of the drug substance. biomedres.usrroij.com Impurity profiling involves the detection, identification, and quantification of each impurity present in the active pharmaceutical ingredient. ijprajournal.comnih.gov

High-Resolution Mass Spectrometry (HRMS), for instance using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental formula of the parent compound, this compound, as well as any unknown impurities. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural elucidation. In MS/MS, ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, which helps in identifying the structure of impurities, which could be starting materials, by-products from the synthesis, or degradation products. taylorandfrancis.comresearchgate.net

Table 3: Hypothetical Impurities in this compound Synthesis and Their Mass Spectrometric Data

| Compound | Potential Source | Expected [M+H]+ (m/z) | Key MS/MS Fragments (Hypothetical) |

|---|---|---|---|

| 1-phenyl-1-cyclopentyl-propan-1-one | Synthesis By-product | 203.1436 | 105.0704 (C7H5O+), 134.1228 (C10H14+) |

| Piperidine (B6355638) | Starting Material | 86.0969 | 86.0969 (No significant fragmentation) |

| Oxidized Cycrimine | Degradation Product | 304.2276 | 286.2171 ([M+H-H2O]+) |

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov In preclinical research, metabolomic analysis is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate like this compound. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a primary platform for these studies due to its ability to analyze a wide range of metabolites in complex biological matrices like blood plasma, urine, and tissue extracts. mdpi.commdpi.com

Preclinical studies would involve administering this compound to animal models and collecting biological samples over time. These samples are then processed and analyzed by LC-MS to detect and identify potential metabolites. nih.gov Common metabolic transformations for a compound like Cycrimine could include hydroxylation of the phenyl or cyclopentyl rings, N-dealkylation of the piperidine ring, or glucuronidation to increase water solubility for excretion. By comparing the metabolic profiles of treated versus control groups, researchers can identify the biotransformation products of this compound, providing essential information for evaluating its efficacy and potential toxicity. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-Cycrimine |

| 1-phenyl-1-cyclopentyl-propan-1-one |

| Piperidine |

| n-Hexane |

| Isopropanol |

Spectroscopic Techniques for Conformational and Structural Analysis

The precise three-dimensional arrangement of atoms and functional groups in a chiral molecule like this compound is fundamental to its interaction with biological systems. Advanced spectroscopic techniques are indispensable tools for elucidating this stereochemistry, providing detailed insights into both its solid-state and solution-phase conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules. In the context of chiral compounds such as this compound, specialized NMR techniques are employed to differentiate between enantiomers and to confirm their stereochemical purity.

Detailed research findings have demonstrated the utility of ¹H-NMR spectroscopy in conjunction with chiral solvating agents for the determination of enantiomeric purity of cycrimine analogues researchgate.net. Chiral solvating agents interact with the enantiomers of a chiral compound to form transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to the separation of NMR signals for the respective enantiomers, allowing for their quantification. For the carbon analogue of this compound, this method was successfully used to establish an enantiomeric excess of ≥98% researchgate.net.

Table 1: Application of ¹H-NMR with Chiral Solvating Agent for this compound Analogue

| Analytical Technique | Method | Application | Finding |

| ¹H-NMR Spectroscopy | Use of a Chiral Solvating Agent | Determination of Enantiomeric Purity | Enantiomeric excess of ≥98% was confirmed for the (R)-enantiomer. |

This approach provides a reliable method for assigning the stereochemistry in solution and is crucial for quality control in the synthesis of enantiomerically pure compounds.

X-ray Crystallography for Solid-State Characterization

X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This method involves diffracting X-rays through a single crystal of a compound to determine the precise arrangement of atoms in the crystal lattice.

The absolute configuration of the enantiomers of the carbon analogue of cycrimine has been unequivocally established using single-crystal X-ray diffraction analysis researchgate.net. Specifically, the absolute configuration of the (S)-enantiomer was determined by analyzing its salt with (R,R)-O,O'-dibenzoyltartaric acid researchgate.net. By knowing the absolute configuration of the chiral resolving agent, the stereochemistry of the cycrimine analogue could be definitively assigned. This foundational determination allows for the confident assignment of the (R)-configuration to its enantiomer.

Table 2: X-ray Crystallography Data for the Stereochemical Assignment of a Cycrimine Analogue

| Compound | Crystallization Method | Analytical Technique | Purpose | Outcome |

| (S)-Cycrimine Analogue Salt | Co-crystallization with (R,R)-O,O'-dibenzoyltartaric acid | Single-Crystal X-ray Diffraction | Determination of Absolute Configuration | Unambiguous assignment of the (S)-configuration. |

The structural data obtained from X-ray crystallography provides key information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.

Circular Dichroism for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the stereochemical features of a molecule and is widely used for the analysis of chiral compounds.

While specific CD spectral data for this compound is not detailed in the provided search results, the chiroptical properties of its analogues have been investigated using Optical Rotatory Dispersion (ORD) measurements, a closely related technique researchgate.net. Both CD and ORD are manifestations of the same underlying principles of molecular chirality and provide information about the three-dimensional structure of a molecule.

A CD spectrum is typically characterized by positive or negative peaks (Cotton effects) in wavelength regions where the molecule has electronic transitions. The sign and magnitude of these peaks are directly related to the absolute configuration of the molecule. For enantiomers, the CD spectra are mirror images of each other. This property makes CD an excellent tool for:

Confirming the identity of a specific enantiomer.

Determining the enantiomeric purity of a sample.

Studying conformational changes in solution.

Table 3: Principles of Circular Dichroism in Chiral Analysis

| Principle | Description | Application to this compound |

| Differential Absorption | Chiral molecules absorb left- and right-circularly polarized light to different extents. | This compound will exhibit a unique CD spectrum. |

| Mirror-Image Spectra | Enantiomers produce CD spectra that are mirror images of each other. | The CD spectrum of this compound will be the mirror image of the spectrum of (S)-Cycrimine. |

| Conformational Sensitivity | CD spectra are sensitive to changes in the molecule's three-dimensional structure. | Can be used to study the solution-phase conformation of this compound. |

The study of the chiroptical properties of cycrimine and its analogues is essential for understanding their stereoselective interactions with biological targets, such as muscarinic receptors researchgate.net.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, offering a dynamic view of ligand-protein interactions. nih.gov Conformational analysis, a key component of these studies, investigates the different spatial arrangements, or conformations, that a molecule can adopt due to the rotation around its single bonds.

Ligand-Protein Dynamics and Binding Mechanisms

While specific molecular dynamics simulations detailing the interaction of (R)-Cycrimine with the M1 muscarinic receptor are not extensively documented in publicly available literature, insights can be drawn from related compounds and general principles of muscarinic antagonist binding. The primary mechanism of action for anticholinergic drugs like cycrimine (B1669530) is the competitive blockade of muscarinic receptors, preventing activation by the neurotransmitter acetylcholine (B1216132). mhmedical.com

Studies on analogous piperidine-based anticholinergics, such as procyclidine (B1679153), reveal important aspects of binding. For instance, the stereoselectivity of these receptors is significant, with the (R)-enantiomer of procyclidine showing a much higher affinity for M1 and M4 receptors compared to the (S)-enantiomer. nih.gov This stereoselectivity is attributed to the presence of two distinct binding sites within the receptor, one that preferentially binds a phenyl group and another that accommodates a cyclohexyl group. nih.gov The superior affinity of the (R)-enantiomer is due to a better fit of its cyclohexyl group into one of these subsites. nih.gov

A study on C/Si/Ge-analogous derivatives of cycrimine further supports this concept of stereoselective interaction. It was proposed that the phenyl and cyclopentyl rings of the (R)- and (S)-enantiomers adopt opposite binding orientations within the M1-M5 receptors. researchgate.net The (R)-enantiomers of these cycrimine analogs consistently exhibited higher affinities for the M1, M3, M4, and M5 receptor subtypes. researchgate.net

In a virtual screening study targeting the influenza A M2 ion channel, a different protein, cycrimine was identified as a potential inhibitor. Molecular docking calculations in this study predicted a favorable binding energy.

| Compound | Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) |

| Cycrimine | Influenza A M2 Channel (WT & S31N mutant) | Molecular Docking | -8.3 |

Table 1: Predicted binding energy of Cycrimine from a molecular docking study. nih.gov This study suggested that cycrimine forms hydrogen bond interactions with serine and asparagine residues while maintaining hydrophobic interactions with alanine (B10760859) within the channel. nih.gov Although this study was not on the primary M1 receptor target, it provides an example of the types of interactions this compound can form.

Exploration of Conformational Landscape

The conformational flexibility of this compound is crucial for its ability to adapt to the binding pocket of its target receptor. The molecule possesses several rotatable bonds, allowing it to explore a wide range of conformations. drugbank.com The piperidine (B6355638) ring, central to its structure, can adopt various conformations such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The relative orientation of the cyclopentyl, phenyl, and hydroxyl groups attached to the chiral center is a key determinant of its interaction with the receptor. While specific studies detailing the full conformational landscape of this compound are limited, the flexibility of the ligand has been noted as an important factor in its binding.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules from first principles. mpg.descielo.br These methods provide insights into electron distribution, molecular orbital energies, and reactivity.

Electronic Structure and Reactivity Predictions

| Property | Predicted Value | Source |

| logP | 3.79 | Chemaxon |

| pKa (Strongest Basic) | 9.32 | Chemaxon |

| Polar Surface Area | 23.47 Ų | Chemaxon |

| Rotatable Bond Count | 5 | Chemaxon |

Table 2: Predicted physicochemical properties of Cycrimine. drugbank.com The logP value indicates its lipophilicity, which is consistent with its ability to cross the blood-brain barrier. The basic pKa is associated with the nitrogen atom in the piperidine ring, which is expected to be protonated at physiological pH, facilitating a key charge-charge interaction with a conserved aspartate residue in the binding site of muscarinic receptors. rsc.org QSAR analyses of other piperidine analogs have shown that the fractional negative charge on the van der Waals surface and the separation between hydrophobic and hydrophilic regions are important for inhibitory activity. nih.gov

Spectroscopic Property Simulations

Computational methods can simulate spectroscopic data, such as NMR spectra, which can aid in structure elucidation and characterization. r-bloggers.com The simulation of these properties relies on calculating the molecule's electronic and magnetic environment. Predicted 13C NMR spectral data for cycrimine is available in public databases, providing a theoretical reference for its chemical structure. While detailed studies simulating the full range of spectroscopic properties (e.g., IR, Raman) for this compound are not published, the general methodologies involve using DFT to calculate vibrational frequencies and other relevant parameters. researchgate.net

Structure-Based Drug Design and Ligand-Based Pharmacophore Modeling

Structure-based drug design (SBDD) and ligand-based pharmacophore modeling are essential strategies in the discovery of new therapeutic agents. SBDD utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.gov Ligand-based methods, on the other hand, derive a pharmacophore model from the structural features of known active ligands when the receptor structure is unknown. nih.gov

Although this compound is a known M1 antagonist, specific studies employing it as a template for SBDD or to generate a pharmacophore model for M1 antagonists are not widely reported. However, the principles of these methods are well-established. A pharmacophore model for M1 antagonists based on this compound would likely include key features such as a hydrophobic group (representing the cyclopentyl and/or phenyl rings), a hydrogen bond acceptor/donor (the hydroxyl group), and a positive ionizable feature (the protonated piperidine nitrogen). Such a model could be used to screen large compound libraries to identify novel chemical scaffolds with potential M1 antagonist activity.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This method, often utilizing molecular docking, has become a standard approach for discovering new leads and optimizing existing ones. nih.govresearchgate.net

In the context of this compound, virtual screening has been employed to explore new therapeutic possibilities beyond its established use as an anticholinergic agent. wikipedia.orgebi.ac.ukdrugbank.com A notable study performed a virtual screen of the DrugBank database to identify potential inhibitors for the M2 ion channel of the influenza A virus, a target for which resistance to existing drugs is a significant problem. frontiersin.org In this screen, cycrimine emerged as a promising candidate, demonstrating a high affinity for both the wild-type and the drug-resistant S31N mutant M2 channels. frontiersin.org

Lead optimization involves modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Computational strategies are crucial in this process. Research into bioisosteric replacement, where one atom or group of atoms is replaced by another with similar properties, has been applied to cycrimine. A study on the C/Si/Ge bioisosterism of cyrimine involved the synthesis and characterization of carbon, silicon, and germanium analogs. researchgate.net This type of systematic structural modification, guided by computational analysis, is a key strategy in lead optimization, aiming to enhance binding affinity and selectivity for specific receptor subtypes. researchgate.net

Further studies have utilized screening of compound libraries to probe the binding characteristics of this compound. In one such investigation, a random pool of over 2,000 small molecules, primarily drugs and their derivatives, was screened against a monoclonal anti-TNP IgE antibody. nih.gov Cycrimine was identified as one of the thirteen compounds that bound as strongly or more strongly than the immunizing hapten, demonstrating the power of screening in identifying unexpected molecular interactions. nih.gov

| Study Focus | Methodology | Key Finding/Result | Source |

|---|---|---|---|

| Drug Repurposing for Influenza | Ligand-Based Virtual Screening, Molecular Docking | Cycrimine identified as a candidate inhibitor of the influenza A M2 ion channel (WT and S31N mutant). | frontiersin.org |

| Antibody Binding | Competitive-Binding ELISA, Automated Molecular Docking | This compound identified in a screen of >2000 compounds; predicted to occupy an overlapping area of two subsites in the antibody binding groove. | nih.gov |

| Lead Optimization | Synthesis of C/Si/Ge Analogs, Receptor Binding Assays | (R)-enantiomers of cycrimine and its analogs showed higher affinity for M1-M5 muscarinic receptors than (S)-enantiomers. | researchgate.net |

Predictive Modeling of Binding Affinities and Selectivity

Predictive modeling aims to computationally estimate the binding affinity and selectivity of a ligand for its biological target. researchgate.net For this compound, automated docking algorithms have been used to predict its complex structures with various proteins. In studies involving its binding to a monoclonal IgE antibody, computer-aided docking suggested that this compound occupies an overlapping area that includes two distinct subsites within the antibody's binding groove. nih.gov Another study noted that while the precise localization of the flexible this compound ligand could be ambiguous, it consistently docked within the same binding site. cnjournals.comnih.gov

Quantitative predictions of binding energy have also been made. In the virtual screening study for influenza M2 channel inhibitors, the docking energy for cycrimine was calculated to be -8.3 kcal/mol for both the wild-type and the S31N mutant channel, indicating strong and comparable affinity. frontiersin.org

Computational models have been particularly insightful in explaining the stereoselectivity of cycrimine's enantiomers. A detailed study of carbon, silicon, and germanium analogs of cycrimine revealed that the (R)-enantiomers (the eutomers) consistently exhibited higher binding affinities for all five muscarinic receptor subtypes (M1-M5) compared to their corresponding (S)-antipodes (the distomers). researchgate.net The model best explaining this observation proposes an opposite binding orientation of the phenyl and cyclopentyl rings for the (R)- and (S)-enantiomers within the receptor. researchgate.net The highest receptor subtype selectivity was noted for the germanium analog (R)-4c, which showed a 12.9-fold preference for M1 over M2 receptors. researchgate.net

Cheminformatics and Data Mining in this compound Research

Cheminformatics applies data mining and information technology to solve chemical problems, playing a crucial role in modern drug discovery. u-strasbg.frresearchgate.net This includes analyzing vast chemical databases and employing machine learning to predict compound activities and guide new designs. researchgate.net

Analysis of Chemical Libraries and Databases

Large chemical databases such as PubChem, ChEMBL, and DrugBank are foundational resources for cheminformatics research. drugbank.comwikipedia.orgnih.gov These repositories contain information on millions of compounds, including their structures, properties, and biological activities. In the context of this compound research, these databases are the source for virtual screening campaigns. frontiersin.orgnih.gov For instance, the identification of cycrimine as a potential influenza M2 inhibitor was the result of screening the DrugBank database. frontiersin.org Similarly, screening a library of over 2,000 small molecules led to the discovery of its interaction with a specific monoclonal antibody. nih.gov

Specialized software toolkits are used to process and analyze the data from these libraries. bioconductor.org These tools allow for the calculation of molecular descriptors, structural similarity searching, and the classification and clustering of compounds, which helps in identifying structure-activity relationships and diversifying lead compounds. researchgate.netbioconductor.org

Machine Learning and Artificial Intelligence in Drug Discovery for this compound Analogs

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate drug discovery. nih.gov These computational algorithms learn from existing data to make novel predictions. nih.gov In the realm of drug repurposing, ML platforms can predict new indications for existing drugs by analyzing their chemical and biological features. For a molecule like this compound, such an approach could systematically identify new therapeutic opportunities by comparing its feature profile against those of thousands of other drugs with known indications. nih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The synthesis of enantiomerically pure compounds such as (R)-Cycrimine is a primary focus of modern pharmaceutical chemistry. Innovations in synthetic methodologies are paving the way for more efficient, safer, and environmentally benign production processes.

Flow chemistry, or continuous flow chemistry, represents a paradigm shift from traditional batch production methods in the pharmaceutical industry. aurigeneservices.comcordenpharma.com This technology involves the continuous pumping of reactants through a network of tubes and reactors, allowing for a steady and uninterrupted production stream. aurigeneservices.comnjbio.com Unlike batch chemistry, which processes reactants in discrete, large-volume vessels, flow chemistry offers numerous advantages for the synthesis of complex molecules like this compound. aurigeneservices.comcordenpharma.com

The primary benefits of applying flow chemistry to this compound synthesis would include enhanced safety, scalability, and process control. cordenpharma.comcontractpharma.com The small internal volume of flow reactors allows for superior heat transfer and mixing, which is critical for controlling highly exothermic or rapid reactions that might be hazardous on a large batch scale. cordenpharma.comnjbio.com This precise control over reaction parameters such as temperature, pressure, and residence time leads to higher product selectivity, improved yields, and a better impurity profile. aurigeneservices.comnjbio.com

Furthermore, continuous manufacturing facilitates a more streamlined and automated process, potentially reducing capital expenditure and the physical footprint of a manufacturing plant. cordenpharma.comamericanpharmaceuticalreview.com The transition from laboratory-scale synthesis to industrial production is often more straightforward with flow systems, as scaling up involves running the process for a longer duration rather than redesigning large-scale reactors. americanpharmaceuticalreview.com The integration of in-line analytical tools can enable real-time monitoring and control, ensuring consistent product quality. aurigeneservices.com

| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage for this compound Synthesis |

| Process Mode | Discrete batches in large vessels aurigeneservices.com | Continuous stream through small reactors aurigeneservices.comcordenpharma.com | Consistent output and quality. |

| Safety | Higher risk with exothermic/hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes and superior heat transfer. cordenpharma.comcontractpharma.com | Allows for a wider range of reaction conditions to be explored safely. |

| Process Control | Difficult to maintain homogeneity (temperature/concentration hotspots). njbio.com | Precise control over temperature, pressure, and reaction time. aurigeneservices.comnjbio.com | Higher yield, improved purity, and better stereochemical control. |

| Scalability | Complex and costly, often requiring process redesign. | Simpler scale-up by extending run time ("scaling out"). americanpharmaceuticalreview.com | Faster transition from clinical development to commercial production. |

| Footprint | Requires large, multi-purpose reactor vessels. americanpharmaceuticalreview.com | Smaller, more dedicated equipment. cordenpharma.com | Reduced manufacturing plant size and associated costs. |

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and sustainable tool in pharmaceutical synthesis, particularly for producing single-enantiomer chiral compounds. nih.govnih.gov For this compound, the key challenge lies in the stereoselective synthesis of its chiral alcohol or amine intermediates. Biocatalysis offers a highly selective and efficient alternative to classical chemical methods, which often rely on chiral resolution or the use of expensive and toxic metal catalysts. mdpi.comwhiterose.ac.uk

Enzymes such as ketoreductases (KREDs), imine reductases (IREDs), and transaminases (TAs) are capable of exceptional levels of stereoselectivity, often producing the desired enantiomer with an enantiomeric excess (e.e.) greater than 99%. nih.govmdpi.com These enzymatic reactions are typically conducted in aqueous media under mild conditions (ambient temperature and pressure), which significantly reduces energy consumption and the generation of hazardous waste. nih.govwhiterose.ac.uk

For the synthesis of a key chiral intermediate for this compound, a hypothetical approach could involve the asymmetric reduction of a prochiral ketone using an (R)-selective ketoreductase or the amination of a ketone using an (R)-selective ω-transaminase. whiterose.ac.uk Protein engineering and directed evolution techniques can be employed to tailor enzymes to specific, non-natural substrates and to enhance their stability and activity for industrial-scale production, as has been successfully demonstrated for other pharmaceuticals like Sitagliptin. nih.govwhiterose.ac.uk

| Parameter | Traditional Chemical Synthesis (e.g., Resolution) | Biocatalytic Synthesis (Asymmetric) | Advantage for this compound Intermediate |

| Stereoselectivity | Often produces a racemic mixture requiring resolution, with a theoretical max yield of 50%. | High enantioselectivity (>99% e.e.), directly producing the desired (R)-enantiomer. mdpi.comacademie-sciences.fr | Maximizes yield of the correct enantiomer, eliminates waste of the undesired enantiomer. |

| Reagents | May use stoichiometric chiral reagents or metal catalysts. | Uses a catalytic amount of a recyclable, biodegradable enzyme. whiterose.ac.ukacs.org | Lower cost, reduced environmental impact. |

| Reaction Conditions | Can require harsh conditions (extreme temperatures, pressures, non-aqueous solvents). | Mild conditions (ambient temperature/pressure, aqueous media). nih.gov | Increased energy efficiency and process safety. |

| Waste Generation | Generates significant chemical waste from reagents, solvents, and the undesired enantiomer. | Minimal waste generation; biodegradable catalyst. mdpi.comwhiterose.ac.uk | Aligns with green chemistry principles. |

The application of green chemistry principles is a guiding framework for the development of sustainable pharmaceutical manufacturing processes. yale.edusigmaaldrich.com The goal is to minimize the environmental impact and improve the safety of chemical production by design. sigmaaldrich.com The novel synthetic methodologies discussed for this compound production align closely with several of the 12 Principles of Green Chemistry. acs.orgnih.gov

Biocatalysis, for instance, directly supports principles such as Catalysis (enzymes are highly efficient catalysts), Use of Renewable Feedstocks (enzymes are derived from renewable sources), and Reduce Derivatives (the high specificity of enzymes can eliminate the need for protecting groups). whiterose.ac.ukacs.org Flow chemistry contributes significantly to Inherently Safer Chemistry for Accident Prevention by minimizing the volume of hazardous materials and enabling better control over reaction conditions. cordenpharma.comacs.org It also promotes Design for Energy Efficiency through improved heat transfer. cordenpharma.comyale.edu

By integrating these advanced methodologies, the synthesis of this compound can be re-engineered to be not only more efficient but also substantially safer and more environmentally sustainable.

| Green Chemistry Principle | Application in this compound Synthesis via Novel Methods |

| 1. Prevention | Biocatalysis and flow chemistry aim to minimize byproduct formation, thus preventing waste. aurigeneservices.comyale.edu |

| 2. Atom Economy | Asymmetric biocatalytic routes maximize the incorporation of reactant atoms into the final product, avoiding the waste of an unwanted enantiomer. acs.org |

| 3. Less Hazardous Chemical Syntheses | Biocatalysis avoids the use of toxic heavy metal catalysts and harsh reagents. whiterose.ac.uk |

| 5. Safer Solvents and Auxiliaries | Enzymatic reactions are often performed in water, an environmentally benign solvent. nih.gov |

| 6. Design for Energy Efficiency | Flow reactors offer superior heat exchange, and biocatalysis operates at mild temperatures, reducing energy consumption. aurigeneservices.comyale.edu |

| 9. Catalysis | Enzymes are highly selective and efficient catalysts, superior to stoichiometric reagents. acs.org |

| 12. Inherently Safer Chemistry | Continuous flow processing minimizes reaction volumes, reducing the risk of thermal runaways and accidents. cordenpharma.comacs.org |

Advanced Preclinical Models

To better predict the clinical efficacy and understand the mechanisms of action of compounds like this compound, researchers are moving beyond traditional preclinical models toward more sophisticated systems that more accurately recapitulate human physiology and disease states.

Traditional two-dimensional (2D) cell cultures have long been a staple of drug discovery but often fail to represent the complex microenvironment of living tissues, leading to poor prediction of human responses. nih.govnih.gov Three-dimensional (3D) cell culture and organ-on-a-chip (OoC) technologies have emerged as powerful tools to bridge this gap. nih.govmdpi.com

3D cell culture models, such as spheroids or organoids, allow cells to grow in a structure that more closely mimics the in vivo tissue architecture. nih.govresearchgate.net This spatial organization facilitates more realistic cell-to-cell and cell-to-matrix interactions, which are crucial for proper cell function and response to therapeutic agents. nih.gov

Organ-on-a-chip technology takes this a step further by creating microfluidic devices that culture living cells in continuously perfused microchambers. mdpi.comxiahepublishing.com These "chips" can simulate the mechanical and physiological environment of an organ, including tissue-tissue interfaces and fluid flow. mdpi.comthno.org For a neurological drug like this compound, a "brain-on-a-chip" model could be developed using human neurons and glial cells to study its effects on neuronal activity, synaptic plasticity, or neuroprotection in a highly controlled, human-relevant system. Similarly, a "liver-on-a-chip" could be used to investigate the compound's metabolism and potential hepatotoxicity with greater accuracy than animal models. xiahepublishing.com

| Model Type | Key Characteristics | Application for this compound Research |

| 2D Cell Culture | Cells grown in a monolayer on a flat surface. nih.gov | Basic screening for cytotoxicity or receptor binding. |

| 3D Cell Culture (Organoids/Spheroids) | Self-assembled 3D cell aggregates that mimic tissue architecture. nih.govnih.gov | Studying effects on more physiologically relevant neuronal clusters; assessing cell-cell interactions. |

| Organ-on-a-Chip (OoC) | Microfluidic device with living cells simulating organ-level functions, including mechanical forces and fluid flow. mdpi.comxiahepublishing.com | Mechanistic studies on a human "brain-on-a-chip" to model neurotransmission; pharmacokinetic studies on a "liver-on-a-chip". xiahepublishing.com |

While in vitro models are advancing, in vivo studies in animal models remain essential. Microdialysis and molecular imaging are advanced in vivo techniques that provide dynamic information that is difficult to obtain through other methods. biorxiv.orgoatext.com

Microdialysis is a minimally invasive sampling technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of a specific tissue in a living, freely moving animal. biorxiv.orgnih.gov For this compound, a microdialysis probe could be implanted in a specific brain region of a rat or mouse model (e.g., the striatum in a model of Parkinson's disease). This would allow researchers to perform pharmacokinetic studies by measuring the concentration of this compound at its site of action over time. Concurrently, the technique can measure the effect of the drug on neurotransmitter levels (such as dopamine (B1211576) and acetylcholine), providing a direct link between drug exposure and its pharmacodynamic effect. biorxiv.orgresearchgate.net

Molecular Imaging , including techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), enables the non-invasive visualization and quantification of physiological and molecular processes within a living animal. ucd.ienih.gov By synthesizing a radiolabeled version of this compound, researchers could use PET imaging to track the drug's distribution throughout the body in real-time. This can confirm whether the drug crosses the blood-brain barrier and engages with its intended targets in the brain. umich.edu These longitudinal studies allow each animal to serve as its own control, reducing the number of animals needed and providing more robust data on disease progression and treatment response. nih.gov

| Technique | Description | Potential Application in this compound Preclinical Research |

| Microdialysis | In vivo sampling of molecules from the extracellular fluid of a target tissue via a semi-permeable membrane. biorxiv.orgnih.gov | - Quantify this compound concentration in specific brain regions (pharmacokinetics).- Measure resulting changes in neurotransmitter levels (pharmacodynamics). researchgate.net |

| Molecular Imaging (e.g., PET) | Non-invasive, in vivo visualization and quantification of molecular pathways using radiolabeled tracers. oatext.comucd.ie | - Track the whole-body and brain distribution of radiolabeled this compound.- Confirm target engagement and receptor occupancy in the brain. umich.edu |

Integration of Omics Technologies

The future of research into this compound and other targeted therapeutics is increasingly reliant on the integration of "omics" technologies. These approaches, which include proteomics, transcriptomics, and metabolomics, allow for a global analysis of molecules in a biological system, providing a holistic view of a drug's impact. By understanding the complete set of proteins and RNA transcripts affected by this compound, researchers can move beyond a single target and uncover the broader network effects of the compound, leading to a more profound understanding of its mechanism of action and potential new therapeutic applications.

While specific proteomics and transcriptomics studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of these technologies represents a critical next step in understanding its molecular effects. Proteomics involves the large-scale study of proteins, particularly their structures and functions, while transcriptomics is the study of the complete set of RNA transcripts produced by the genome. slideshare.net

Future research could employ these techniques to elucidate the downstream consequences of this compound's binding to its primary target, the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1). biocat.comgenecards.org A hypothetical study design might involve:

Transcriptomic Analysis: Using techniques like RNA-Sequencing (RNA-Seq) on neuronal cell cultures or animal model tissues treated with this compound. This would reveal which genes are up- or down-regulated in response to the drug, providing clues about the affected signaling pathways beyond the immediate receptor antagonism.

Proteomic Analysis: Utilizing methods such as mass spectrometry-based proteomics to quantify changes in the proteome of cells or tissues after exposure to this compound. This could identify alterations in the expression of proteins involved in neurotransmission, neuroinflammation, or cellular stress pathways, offering a functional readout of the transcriptomic changes.

Correlation analysis between transcriptomic and proteomic data would be crucial to identify key genes and proteins that are central to the therapeutic or off-target effects of this compound. vsc.edu.in This integrated approach can build a comprehensive map of the compound's influence on cellular biology.

Systems and network pharmacology aim to understand drug action from a network perspective, moving from the "one drug, one target" paradigm to a more holistic "multi-component, multi-target" view. nih.govcore.ac.uk This approach is particularly useful for understanding the effects of drugs on complex diseases. Cycrimine (B1669530) has been situated within such networks in several computational studies, providing insight into its relationships with other drugs and its potential for new uses.

Research integrating public data has used network analysis to connect drugs, protein targets, diseases, and side effects. plos.org In these networks, Cycrimine, a known anticholinergic for Parkinson's disease, clusters with other drugs that have similar mechanisms or treat related conditions. plos.orgresearchgate.net This clustering can help predict previously unknown drug-target relationships or suggest new therapeutic indications.

Furthermore, network pharmacology studies have explicitly identified Cycrimine as an antagonist of muscarinic acetylcholine receptors M2 and M3 in analyses of multi-component traditional medicines. nih.govresearchgate.net A summary of findings from these types of studies is presented in the table below.

| Study Type | Finding | Relevance to this compound |

| Drug Similarity Network | Cycrimine clusters with other central anticholinergic drugs used for Parkinson's disease. plos.orgresearchgate.net | Confirms its known pharmacological class and helps identify other drugs with potentially similar interaction profiles. |

| In Silico Repurposing | A study identified potential anti-influenza activity for Cycrimine through computational screening. x-mol.net | Highlights the potential for network-based approaches to find novel therapeutic uses outside of its primary indication. |

| Herbal Medicine Analysis | Cycrimine was identified as a reference compound that targets muscarinic receptors (M2, M3). nih.govresearchgate.net | Places this compound within a complex biological network, linking it to specific targets in a systems-level context. |

These systems-level analyses provide a powerful framework for generating new hypotheses about a drug's mechanism and potential applications that can then be validated experimentally.

Translational Research Concepts

Translational research focuses on bridging the gap between preclinical laboratory discoveries and their application in clinical practice. For this compound, this involves identifying measurable biological indicators (biomarkers) in preclinical models and understanding how an individual's genetic makeup might influence their response to the drug.